
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of acetyl and ethoxy functional groups.
Méthodes De Préparation
The synthesis of 2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene backbone through a series of cyclization reactions.
Introduction of Functional Groups: The acetyl and ethoxy groups are introduced through electrophilic substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst like sulfuric acid.
Hydrogenation: The final step involves the hydrogenation of the tetracene backbone to form the tetrahydrotetracene structure.
Analyse Des Réactions Chimiques
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction yields alcohols.
Applications De Recherche Scientifique
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for therapeutic agents.
Industry: In materials science, this compound is investigated for its electronic properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione can be compared with other similar compounds, such as:
Tetracene: The parent compound, tetracene, lacks the acetyl and ethoxy groups but shares the same polycyclic aromatic structure.
Anthracene Derivatives: Compounds like 9,10-dihydroanthracene-9,10-dione have similar structures but differ in the number of aromatic rings and functional groups.
Naphthacene Derivatives: These compounds have a similar tetracyclic structure but may have different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
112649-66-8 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C22H20O4/c1-3-26-22-15-7-5-4-6-14(15)11-18-19(22)21(25)17-10-13(12(2)23)8-9-16(17)20(18)24/h4-7,11,13H,3,8-10H2,1-2H3 |
Clé InChI |
ZBEQTBNKIKMVPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=CC3=CC=CC=C31)C(=O)C4=C(C2=O)CC(CC4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


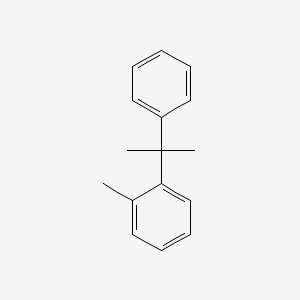
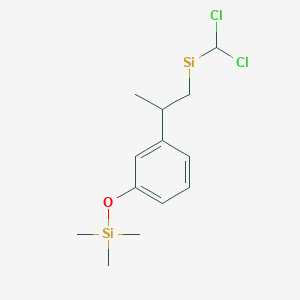

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
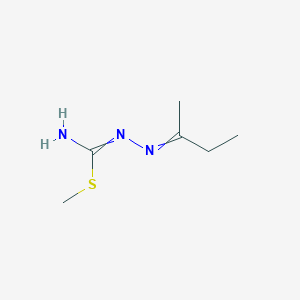
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
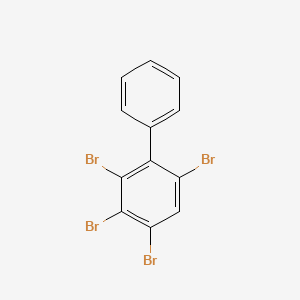
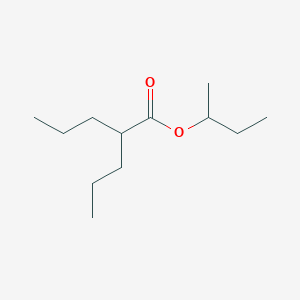
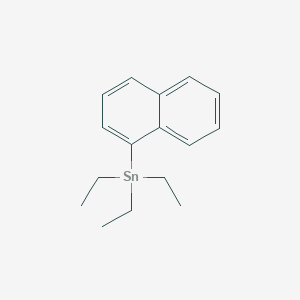
![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
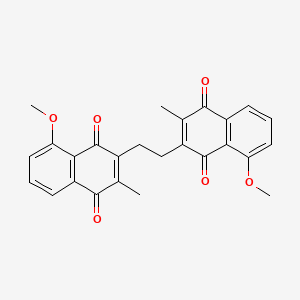
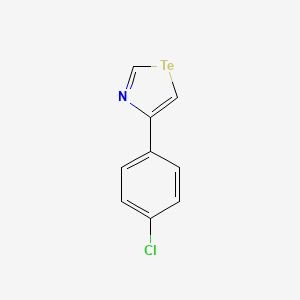
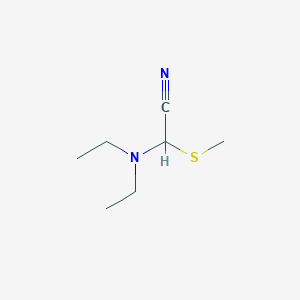
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
